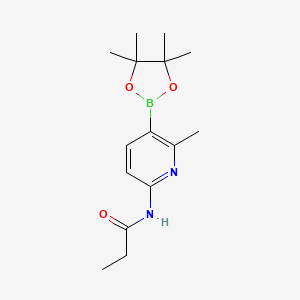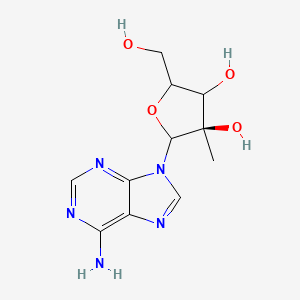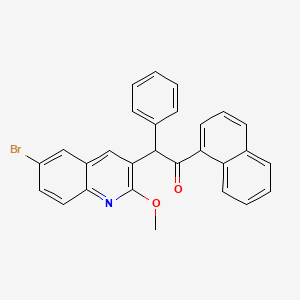![molecular formula C16H21BClF3O4 B14783013 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14783013.png)
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound It is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with a chlorinated, ethoxymethoxy, and trifluoromethylated phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or ester with a halogenated aromatic compound. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic esters with halogenated aromatics under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs for targeted therapies.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials with unique properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can interact with nucleophiles, facilitating reactions such as cross-coupling. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Methoxyphenylboronic acid: Another boronic acid with a methoxy substituent, used in organic synthesis.
2-Chloro-6-methoxypyrazine: A chlorinated and methoxylated aromatic compound with applications in organic synthesis.
Uniqueness
2-[2-Chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a boronic ester with a trifluoromethylated aromatic ring. This structure imparts enhanced stability and reactivity, making it particularly useful in advanced synthetic applications and materials science.
Propriétés
Formule moléculaire |
C16H21BClF3O4 |
|---|---|
Poids moléculaire |
380.6 g/mol |
Nom IUPAC |
2-[2-chloro-6-(ethoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H21BClF3O4/c1-6-22-9-23-12-8-10(16(19,20)21)7-11(18)13(12)17-24-14(2,3)15(4,5)25-17/h7-8H,6,9H2,1-5H3 |
Clé InChI |
WWGAZEQTPSTXGR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)C(F)(F)F)OCOCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)
![4-[4-[(2,6-Dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B14782941.png)

![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)



![2-amino-N-[(4-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14782968.png)

![5-(1,3-benzodioxol-5-ylmethyl)-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethylamino]-1,3-diazinan-4-one](/img/structure/B14782976.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B14782983.png)
![methyl (10S,13S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B14782986.png)
![2-amino-N,3-dimethyl-N-[(3-methylthiophen-2-yl)methyl]butanamide](/img/structure/B14782990.png)
![disodium (2R,3S,4R,5R)-2-({[hydroxy({[hydroxy(phosphonatooxy)phosphoryl]oxy})phosphoryl]oxy}methyl)-5-(6-hydroxy-9H-purin-9-yl)oxolane-3,4-diol](/img/structure/B14783018.png)
